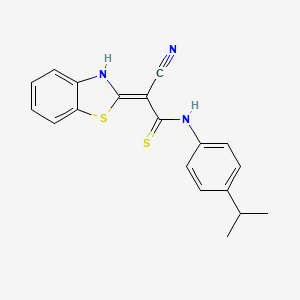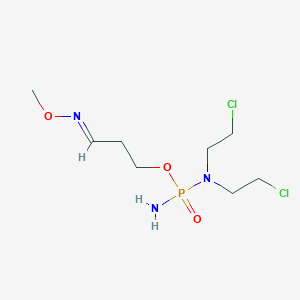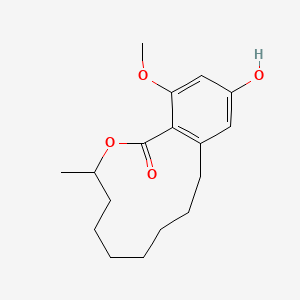
4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-氯-9-甲基-1,2,3,4-四氢吖啶是一种属于吖啶类化合物。吖啶是杂环有机化合物,因其多样的生物活性及其应用而被广泛研究。该化合物,特别是由于其潜在的治疗特性及其在各种科学研究领域的用途而引起了人们的注意。
准备方法
合成路线和反应条件: 4-氯-9-甲基-1,2,3,4-四氢吖啶的合成通常涉及在特定条件下适当前体的环化。一种常见的方法包括在催化剂存在下,4-氯苯胺与环己酮反应,然后环化形成吖啶环 。反应条件通常需要控制温度和使用溶剂以促进反应。
工业生产方法: 该化合物的工业生产可能涉及类似的合成路线,但规模更大。该工艺针对产率和纯度进行了优化,通常涉及多个步骤的纯化和质量控制,以确保最终产品符合所需的标准 .
化学反应分析
反应类型: 4-氯-9-甲基-1,2,3,4-四氢吖啶会发生各种化学反应,包括:
氧化: 该反应可以将四氢吖啶转化为相应的吖啶衍生物。
还原: 还原反应可以改变连接到吖啶环上的官能团。
常用试剂和条件:
氧化: 在酸性条件下使用高锰酸钾或三氧化铬等试剂。
还原: 使用钯碳(Pd/C)作为催化剂进行氢化。
取代: 使用甲醇钠或乙醇钠等试剂进行亲核取代反应.
主要形成的产物: 主要产物取决于反应类型。例如,氧化可能会产生吖啶衍生物,而取代反应可以产生各种官能化的吖啶 .
科学研究应用
4-氯-9-甲基-1,2,3,4-四氢吖啶在科学研究中具有多种应用:
化学: 用作合成更复杂吖啶衍生物的前体。
生物学: 研究了其作为酶抑制剂的潜力,特别是在抑制乙酰胆碱酯酶方面的潜力.
作用机制
4-氯-9-甲基-1,2,3,4-四氢吖啶的作用机制主要涉及抑制乙酰胆碱酯酶,乙酰胆碱酯酶是一种负责分解脑中乙酰胆碱的酶。通过抑制这种酶,该化合物可以提高乙酰胆碱的水平,这可以帮助减轻神经退行性疾病的症状 。此外,它可能与其他分子靶点和途径相互作用,从而导致其整体生物学效应 .
类似化合物:
他克林(9-氨基-1,2,3,4-四氢吖啶): 以其用于治疗阿尔茨海默病而闻名。
吖啶黄素: 用作防腐剂和治疗细菌感染。
利凡诺尔: 另一种具有相似结构特征的防腐剂.
独特性: 4-氯-9-甲基-1,2,3,4-四氢吖啶的独特性在于其独特的取代模式,该模式赋予其独特的化学和生物学特性。其氯原子和甲基影响其反应性和与生物靶点的相互作用,使其成为研究和潜在治疗应用的宝贵化合物 .
相似化合物的比较
Tacrine (9-amino-1,2,3,4-tetrahydroacridine): Known for its use in treating Alzheimer’s disease.
Acriflavine: Used as an antiseptic and in the treatment of bacterial infections.
Proflavine: Another antiseptic with similar structural features.
Uniqueness: 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C14H14ClN |
|---|---|
分子量 |
231.72 g/mol |
IUPAC 名称 |
4-chloro-9-methyl-1,2,3,4-tetrahydroacridine |
InChI |
InChI=1S/C14H14ClN/c1-9-10-5-2-3-8-13(10)16-14-11(9)6-4-7-12(14)15/h2-3,5,8,12H,4,6-7H2,1H3 |
InChI 键 |
ZEWLLWQVPGSFHQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2CCCC(C2=NC3=CC=CC=C13)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4a,6-Dihydroxy-4,4,11b-trimethyl-7-oxo-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1-yl) acetate](/img/structure/B12318128.png)


![4,4,7,11b-Tetramethyl-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1,4a,5,6,7-pentol](/img/structure/B12318152.png)

![9-Isopropenyl-6-methyl-3-pentyl-5a,6,7,8,9,9a-hexahydrodibenzo[b,d]furan-1,6-diol](/img/structure/B12318161.png)
![9-Hydroxy-1,2,8,9,15,19,19,22,22-nonamethyl-18,20-dioxahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacos-11-ene-5-carboxylic acid](/img/structure/B12318172.png)

![6-methyl-7-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12318185.png)

![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 9-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B12318202.png)


